![molecular formula C22H21N3O3 B2806793 2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326869-72-0](/img/structure/B2806793.png)
2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrazolopyrazine derivative that has shown promising results in various studies related to cancer treatment and neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- Multi-step Synthesis and Photophysical Investigation : A derivative was synthesized and investigated for its fluorescence chemosensor properties for metal ion detection, demonstrating potential for Fe3+ ion detection in solutions through fluorometric detection methods (Salman A. Khan, 2020).
- Novel Synthesis Approaches : Various derivatives have been synthesized, showcasing methods for obtaining novel pyrazoline and pyrazolone derivatives with potential as fluorescent chemosensors and for studying photophysical properties (A. Şenol et al., 2020).
Biological Evaluation
- Anticancer Potential : Derivatives have been evaluated for their potential against A549 lung cancer cells, with certain derivatives showing inhibitory effects on cell growth, suggesting a basis for further investigation into anticancer applications (Jin-hua Zhang et al., 2008).
- Antimicrobial and Antifungal Activities : Synthesis of new pyrazoline and pyrazole derivatives has been linked to antibacterial and antifungal activities, indicating their potential as antimicrobial agents (S. Y. Hassan, 2013).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-4-6-16(7-5-15)14-24-10-11-25-19(22(24)26)13-18(23-25)17-8-9-20(27-2)21(12-17)28-3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDHBVYWCUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/no-structure.png)
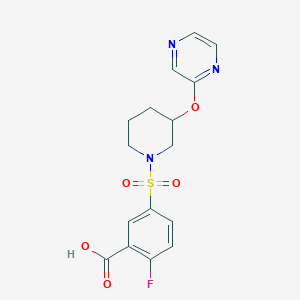
![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)
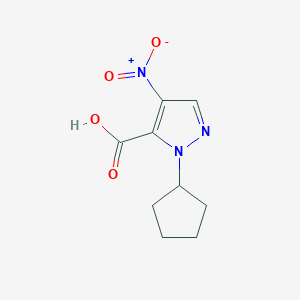
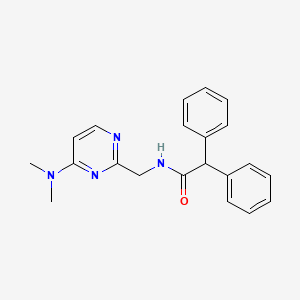
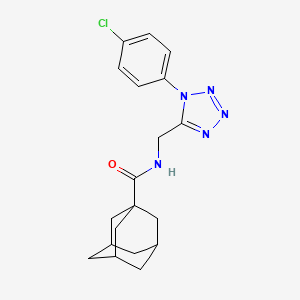
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)
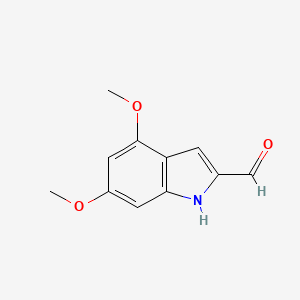
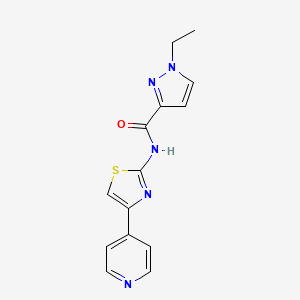
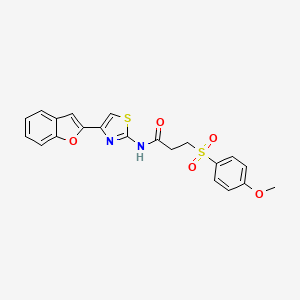
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)
